(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide
    (2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide
        MDL 29913 acts as selective antagonist of NK2 tachykinin receptor. It is used for the treatment of IBS.
    
    
                        
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        135721-56-1    
    
    
        VCID:
        
        VC21543013    
        
        InChI:
        
        InChI=1S/C40H56N8O6/c1-25(2)19-29(41)24-48(5)35(20-26(3)4)40(54)45-32(15-16-36(42)50)38(52)47-34(22-28-23-44-31-14-10-9-13-30(28)31)39(53)46-33(37(51)43-17-18-49)21-27-11-7-6-8-12-27/h6-14,17-18,23,25-26,29,32-35,44H,15-16,19-22,24,41H2,1-5H3,(H2,42,50)(H,45,54)(H,46,53)(H,47,52)/t29?,32-,33-,34-,35-/m0/s1    
    
        
        SMILES:
        
        CC(C)CC(CN(C)C(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N=CC=O)N    
    
        
        Molecular Formula:
        
        C40H56N8O6    
    
        
        Molecular Weight:
        
        744.9 g/mol    
    
(2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide
CAS No.: 135721-56-1
Cat. No.: VC21543013
Molecular Formula: C40H56N8O6
Molecular Weight: 744.9 g/mol
Purity: >97%
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | MDL 29913 acts as selective antagonist of NK2 tachykinin receptor. It is used for the treatment of IBS. | 
|---|---|
| CAS No. | 135721-56-1 | 
| Molecular Formula | C40H56N8O6 | 
| Molecular Weight | 744.9 g/mol | 
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-amino-4-methylpentyl)-methylamino]-4-methylpentanoyl]amino]-N-[(2S)-3-(1H-indol-3-yl)-1-oxo-1-[[(2S)-1-oxo-1-(2-oxoethylideneamino)-3-phenylpropan-2-yl]amino]propan-2-yl]pentanediamide | 
| Standard InChI | InChI=1S/C40H56N8O6/c1-25(2)19-29(41)24-48(5)35(20-26(3)4)40(54)45-32(15-16-36(42)50)38(52)47-34(22-28-23-44-31-14-10-9-13-30(28)31)39(53)46-33(37(51)43-17-18-49)21-27-11-7-6-8-12-27/h6-14,17-18,23,25-26,29,32-35,44H,15-16,19-22,24,41H2,1-5H3,(H2,42,50)(H,45,54)(H,46,53)(H,47,52)/t29?,32-,33-,34-,35-/m0/s1 | 
| Standard InChI Key | DBIVSFCCTOEQTP-CITGXELPSA-N | 
| Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N=CC=O)N(C)CC(CC(C)C)N | 
| SMILES | CC(C)CC(CN(C)C(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N=CC=O)N | 
| Canonical SMILES | CC(C)CC(CN(C)C(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N=CC=O)N | 
| Appearance | White lyophilised solid | 
| Boiling Point | N/A | 
| Melting Point | N/A | 
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